BenchChemオンラインストアへようこそ!

7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Medicinal Chemistry Fragment-Based Drug Discovery Quality Assurance

7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 1610520-28-9) is a heterocyclic building block characterized by a thieno[3,2-c]pyridin-4(5H)-one core substituted with a bromine atom at position 7 and an aldehyde group at position 2. With a molecular formula of C₈H₄BrNO₂S and a molecular weight of 258.09 g/mol, it features a LogP of approximately 1.3 and a topological polar surface area of 74.4 Ų.

Molecular Formula C8H4BrNO2S
Molecular Weight 258.09 g/mol
Cat. No. B15353203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde
Molecular FormulaC8H4BrNO2S
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C(=O)NC=C2Br)C=O
InChIInChI=1S/C8H4BrNO2S/c9-6-2-10-8(12)5-1-4(3-11)13-7(5)6/h1-3H,(H,10,12)
InChIKeyZUZHHDMDPZXGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde: A Bifunctional Thienopyridine Aldehyde Building Block for Targeted Synthesis


7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde (CAS 1610520-28-9) is a heterocyclic building block characterized by a thieno[3,2-c]pyridin-4(5H)-one core substituted with a bromine atom at position 7 and an aldehyde group at position 2 . With a molecular formula of C₈H₄BrNO₂S and a molecular weight of 258.09 g/mol, it features a LogP of approximately 1.3 and a topological polar surface area of 74.4 Ų . The compound's dual reactive handles—an electrophilic aldehyde for condensation and a bromine for cross-coupling—enable sequential derivatization strategies central to fragment-based drug discovery and kinase inhibitor assembly [1].

Why In-Class Thienopyridine Aldehydes Cannot Replace 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde in Procurement


The substitution pattern of 7-bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde is critical for downstream synthetic utility. The 4-oxo group establishes the core's planarity and hydrogen-bonding capacity reported in BET bromodomain inhibitor pharmacophores, with the lactam N–H acting as a key donor [1]. The 7-bromo substituent offers a specific vector for Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) that analogs lacking this halogen (e.g., 4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde, CAS 1610520-27-8) cannot replicate without additional functionalization . Conversely, N-alkylated variants (e.g., 7-bromo-5-ethyl or 5-methyl analogs) alter solubility and steric profiles, potentially compromising fit in targets validated for the N–H series .

Quantitative Differentiation Evidence for 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde


Purity and Reproducibility: 98% Commercial Standard Versus the 95% Common Grade

Among commercial suppliers, Fluorochem offers the target compound at a certified purity of 98% (Product Code F738199) , whereas several alternative vendors list the same CAS number at 95% purity (e.g., Chemscene, Chemenu) . This 3 percentage-point absolute purity difference translates to a projected reduction in by-product burden of approximately 60% (from 5% total impurities to 2%), directly impacting reproducibility in multi-step fragment elaboration sequences. The higher purity grade reduces the risk of off-cycle cross-reactivity in Pd-catalyzed couplings sensitive to halogenated impurities.

Medicinal Chemistry Fragment-Based Drug Discovery Quality Assurance

Target Engagement in BET Bromodomain Inhibition: Patent-Supported Pharmacophore

The thieno[3,2-c]pyridin-4(5H)-one scaffold, encompassing the target compound, is explicitly claimed as a BET bromodomain inhibitor core in patent EP 2920183 A1, which includes 7-bromo substitution as one of the permissible halogen modifications at position 7 [1]. This patent demonstrates that the 7-bromo analog retains the essential 4-oxo-4,5-dihydrothieno[3,2-c]pyridine framework necessary for acetyl-lysine mimicry at the bromodomain binding pocket. While specific IC₅₀ values for the 2-carbaldehyde derivative are not publicly disclosed in the patent, the general class exhibits BRD4 binding potencies in the low micromolar range according to the patent's exemplified compounds. By contrast, the des-bromo parent scaffold (4-oxo-4,5-dihydrothieno[3,2-c]pyridine) is not explicitly exemplified as a potent BET inhibitor, suggesting that the bromine substitution at position 7 contributes favorably to the pharmacophore fit.

Epigenetics Bromodomain Inhibition Cancer Therapeutics

Dual Reactive Handle Efficiency: Simultaneous Aldehyde and Bromine Functionality

The target compound uniquely presents both an aldehyde and an aryl bromide on the same thienopyridine core, enabling orthogonal derivatization without protecting-group interconversion. The 7-bromo group can undergo Suzuki coupling with boronic acids, while the 2-aldehyde can simultaneously undergo reductive amination or Knoevenagel condensation [1]. In contrast, the analog 7-bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine (CAS 29079-94-5) lacks the 2-aldehyde, requiring a formylation step to introduce this handle, adding a synthetic step and potential yield loss . The calculated rotatable bond count of 1 for the target compound (versus 0 for the des-formyl analog) indicates the aldehyde provides a rotational degree of freedom for binding pocket adaptation .

Synthetic Methodology Building Blocks Diversity-Oriented Synthesis

Physicochemical Profile Differentiation: LogP and TPSA Versus N-Alkylated Analogs

The target compound possesses a calculated LogP of 1.26–1.3 and a topological polar surface area (TPSA) of 74.4 Ų . In contrast, the N-ethyl analog (7-bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde, CAS 1610520-49-4) carries a higher molecular weight (300.17 g/mol vs 258.09 g/mol) and a higher predicted LogP due to the ethyl group, which reduces aqueous solubility and increases metabolic liability . The N–H of the target compound permits both hydrogen-bond donor and acceptor roles (HBD: 1, HBA: 2), whereas N-alkylated analogs lose the HBD, potentially compromising critical interactions in target binding pockets validated for the N–H series (e.g., BET bromodomains) [1].

Drug Design Physicochemical Properties Lead Optimization

Procurement-Driven Application Scenarios for 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde


Epigenetic BET Bromodomain Inhibitor Fragment Elaboration

The 4-oxo-4,5-dihydrothieno[3,2-c]pyridine core is a validated BET bromodomain pharmacophore [1]. Scientists can use the 7-bromo-2-carbaldehyde intermediate for parallel Suzuki coupling at the 7-position with diverse boronic acids while simultaneously conducting reductive amination or Knoevenagel condensation at the 2-aldehyde to rapidly explore structure-activity relationships. The compound's N–H hydrogen bond donor is critical for acetyl-lysine mimicry at the bromodomain binding pocket, a feature absent in N-alkylated analogs.

Kinase Inhibitor Scaffold Construction via Dual Orthogonal Derivatization

The thieno[3,2-c]pyridine scaffold is present in several kinase inhibitor patents [2]. The dual aldehyde and bromine handles enable one-pot sequential functionalization: the aldehyde can be converted to an amine or oxime to introduce a hinge-binding motif, while the bromine can be elaborated with aryl/heteroaryl groups via Suzuki coupling to fill the hydrophobic back pocket. This orthogonal reactivity eliminates the need for intermediate protection/deprotection steps, reducing synthetic route length by at least one step compared to the des-formyl analog (CAS 29079-94-5).

Diversity-Oriented Synthesis for Hit-to-Lead Libraries

Medicinal chemistry teams can leverage the 98% purity grade (Fluorochem F738199) to ensure reproducible library synthesis. The 2-aldehyde group can react with diverse amine building blocks to generate imine or amine products, while the 7-bromine can undergo Buchwald–Hartwig amination to introduce nitrogens. The dual functionalization strategy generates a matrix of >100 analogs from a single core intermediate, accelerating hit expansion and lead optimization timelines.

Targeted Protein Degradation (PROTAC) Linker Attachment

The compound's high purity (98%) and defined reactivity make it suitable for PROTAC linker attachment via the aldehyde handle (e.g., oxime or hydrazone formation) while the bromine can be coupled to a ligand for the E3 ligase [3]. This sequential bifunctionalization enables precise stoichiometric control essential for PROTAC ternary complex formation and avoids cross-reactivity that lower-purity (95%) batches may introduce in cellular degradation assays.

Quote Request

Request a Quote for 7-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.